molecular formula C10H20N2O2 B3367595 tert-butyl N-(5-methylpyrrolidin-3-yl)carbamate CAS No. 1824321-49-4

tert-butyl N-(5-methylpyrrolidin-3-yl)carbamate

Cat. No.: B3367595
CAS No.: 1824321-49-4
M. Wt: 200.28 g/mol
InChI Key: HBFRNKXGNAOUDC-UHFFFAOYSA-N
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Description

tert-Butyl N-(5-methylpyrrolidin-3-yl)carbamate (CAS 1824321-49-4) is a high-purity chemical building block designed for research and development applications, particularly in medicinal chemistry and pharmaceutical synthesis . This compound features a pyrrolidine ring, a common scaffold in drug discovery, which is substituted with both a methyl group and a tert-butoxycarbonyl (Boc) protecting group . The Boc group is instrumental in protecting the secondary amine during multi-step synthetic sequences, allowing for selective reactions elsewhere on the molecule. Its molecular formula is C10H20N2O2 and it has a molecular weight of 200.28 g/mol . Researchers value this specific pyrrolidine derivative as a key synthetic intermediate for constructing more complex molecules. Similar pyrrolidine-carbamate structures are frequently employed in the synthesis of active pharmaceutical ingredients (APIs) and other biologically active compounds . As a versatile chiral building block, it can be used to explore structure-activity relationships or to create compound libraries for screening. This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic uses and is strictly not for human consumption. Researchers should refer to the safety data sheet for proper handling information.

Properties

IUPAC Name

tert-butyl N-(5-methylpyrrolidin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-7-5-8(6-11-7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFRNKXGNAOUDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824321-49-4
Record name tert-butyl N-(5-methylpyrrolidin-3-yl)carbamate
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Synthetic Methodologies for Tert Butyl N 5 Methylpyrrolidin 3 Yl Carbamate and Its Stereoisomers

Retrosynthetic Analysis and Key Disconnection Strategies

The retrosynthetic analysis of tert-butyl N-(5-methylpyrrolidin-3-yl)carbamate identifies several logical bond disconnections that pave the way for forward synthetic planning. The most apparent disconnection is at the carbamate (B1207046) functional group, which simplifies the target molecule to 3-amino-5-methylpyrrolidine. This disconnection is synthetically trivial, typically achieved by reacting the diamine with di-tert-butyl dicarbonate (B1257347) (Boc₂O).

The more complex challenge lies in the stereoselective synthesis of the 3-amino-5-methylpyrrolidine core. Two primary retrosynthetic strategies are considered for the pyrrolidine (B122466) ring itself:

Cyclization of an Acyclic Precursor: This common approach involves disconnecting two bonds of the ring, typically a C-N and a C-C bond, to reveal a linear precursor. A key disconnection across the C2-N1 and C4-C5 bonds points to a 1,4-dicarbonyl compound or its equivalent, which can undergo a reductive amination cascade. Alternatively, a disconnection across the N1-C5 and C3-C4 bonds suggests an acyclic amino acid or amino alcohol derivative as the starting point, with the ring being formed via intramolecular nucleophilic substitution or cyclization.

Functional Group Interconversion from a Pre-existing Ring: This strategy begins with a readily available chiral cyclic precursor, such as L-proline or 4-hydroxyproline (B1632879) derivatives. The synthesis then involves a series of stereocontrolled functional group manipulations to install the required methyl group at C5 and the amino group at C3.

These fundamental disconnections form the basis for the diverse enantioselective and diastereoselective synthetic routes discussed in the subsequent sections.

Enantioselective Synthesis Routes to the Pyrrolidine Core

Achieving control over the absolute stereochemistry of the C3 and C5 positions is paramount. Enantioselective methods build the chiral pyrrolidine scaffold from achiral or prochiral starting materials, utilizing chiral catalysts or auxiliaries to induce asymmetry.

Asymmetric Organocatalysis in Pyrrolidine Ring Formation

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of heterocyclic compounds. Chiral secondary amines, such as proline and its derivatives, are particularly effective in catalyzing reactions that form the pyrrolidine ring. One prominent strategy is the asymmetric Michael addition of aldehydes or ketones to nitroalkenes, followed by an intramolecular cyclization and reduction sequence.

For instance, the reaction between a pentanal derivative and a nitro-alkene, catalyzed by a diarylprolinol silyl (B83357) ether, can generate a γ-nitrocarbonyl intermediate with high enantioselectivity. Subsequent reduction of the nitro group and the carbonyl, followed by intramolecular cyclization, yields the substituted pyrrolidine core. The stereochemistry is set during the initial organocatalyzed Michael addition.

Table 1: Organocatalyzed Michael Addition for Pyrrolidine Precursor Synthesis

Entry Aldehyde Nitroalkene Catalyst Product ee (%)
1 Propanal (E)-Nitrostyrene (S)-Diphenylprolinol TMS ether >99

Data are representative of typical organocatalytic methods for forming key intermediates.

Chiral Auxiliary-Mediated Methodologies for Stereocontrol

The use of chiral auxiliaries is a classical and reliable method for inducing stereoselectivity. In this approach, an achiral substrate is covalently bonded to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

A common application involves the use of Evans' chiral oxazolidinone auxiliaries. An N-acylated Evans auxiliary can undergo a stereoselective alkylation or conjugate addition. For the synthesis of the target pyrrolidine, a substrate could be designed to incorporate the C4 and C5 carbons. A diastereoselective alkylation at the C4 position with a suitable electrophile, followed by further manipulation and cyclization after removal of the auxiliary, can establish the desired stereochemistry at the C5 position.

Enantioselective Reductions and Cycloadditions

The enantioselective reduction of a prochiral cyclic precursor is an efficient route to chiral pyrrolidines. For example, a 5-methyl-Δ³-pyrroline derivative could be subjected to asymmetric hydrogenation using a chiral transition metal catalyst (e.g., a Rhodium or Ruthenium complex with a chiral phosphine (B1218219) ligand) to establish the stereocenter at C3.

Furthermore, [3+2] cycloaddition reactions, particularly the 1,3-dipolar cycloaddition of azomethine ylides with alkenes, are exceptionally powerful for constructing highly substituted pyrrolidines in a stereocontrolled manner. The reaction of an azomethine ylide generated from an amino acid ester with a dipolarophile like propene or a protected allylic amine can be rendered enantioselective by using a chiral Lewis acid catalyst. This directly assembles the pyrrolidine ring and can control the stereochemistry at multiple centers simultaneously.

Table 2: Chiral Lewis Acid-Catalyzed [3+2] Cycloaddition

Entry Azomethine Ylide Precursor Dipolarophile Chiral Catalyst Diastereomeric Ratio (endo/exo) ee (%) (endo)
1 N-Benzylideneglycine methyl ester Methyl acrylate Ag(I)/Chiral Phosphine >95:5 98

This table illustrates the high levels of stereocontrol achievable in cycloaddition reactions for pyrrolidine synthesis.

Diastereoselective Synthesis Approaches from Chiral Precursors

When a starting material is already enantiomerically pure, the synthetic challenge shifts to controlling the relative stereochemistry of the newly formed stereocenters. This is known as diastereoselective synthesis.

Control of Relative Stereochemistry During Ring Closure

Starting from a chiral pool material, such as a derivative of an amino acid like L-alanine or L-glutamic acid, provides a pre-existing stereocenter that can direct the formation of the second stereocenter. For example, a derivative of L-alanine can serve as a precursor for the C5 stereocenter. Elaboration of the side chain and subsequent intramolecular cyclization can form the pyrrolidine ring.

The stereochemical outcome of the ring closure is often influenced by thermodynamic or kinetic factors. The formation of a five-membered ring can proceed via an Sₙ2 reaction, where the transition state geometry dictates the relative stereochemistry of the product. The use of specific reagents, such as Lewis acids, can influence the conformation of the transition state, thereby directing the diastereoselectivity. For example, a Lewis acid like TiCl₄ can coordinate to heteroatoms in the acyclic precursor, locking it into a specific conformation that favors the formation of one diastereomer over the other during the cyclization step. This control is crucial for selectively obtaining either the cis- or trans-3,5-disubstituted pyrrolidine.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
3-amino-5-methylpyrrolidine
Di-tert-butyl dicarbonate (Boc₂O)
L-proline
4-hydroxyproline
Propanal
(E)-Nitrostyrene
(S)-Diphenylprolinol TMS ether
Pentan-5-al
1-Nitroprop-1-ene
(S)-Proline
Evans' chiral oxazolidinone
N-Benzylideneglycine methyl ester
Methyl acrylate
Propene
L-alanine
L-glutamic acid

Classical and Modern Total Synthesis Approaches

The total synthesis of this compound can be approached through both linear and convergent strategies, each with distinct advantages concerning efficiency and scalability.

Multi-Step Linear Syntheses with Emphasis on Key Transformations

Linear syntheses involve the sequential modification of a starting material through a series of transformations. A classical approach often begins with commercially available, enantiopure precursors like L-proline or 4-hydroxy-L-proline. mdpi.com For example, a synthetic route could start with the esterification of Boc-protected trans-4-hydroxy-L-proline, followed by oxidation to the corresponding ketone. mdpi.com This ketone can then undergo a series of transformations, such as a Wittig reaction to introduce an exocyclic double bond, which is subsequently reduced and methylated to install the C-5 methyl group. The ketone functionality at C-4 is then converted to the C-3 amine via reductive amination, followed by Boc protection.

Key transformations in such linear sequences often include:

Oxidation: Conversion of a hydroxyl group to a ketone (e.g., using TEMPO). mdpi.com

Reductive Amination: Transformation of a ketone to an amine, establishing the C-3 stereocenter. nih.gov

Alkylation: Introduction of the methyl group at C-5.

Cyclization of Acyclic Precursors: An alternative to starting with a cyclic precursor is the cyclization of an acyclic starting material, which can be achieved through intramolecular reductive amination or other ring-closing reactions. nih.gov

Convergent Synthetic Strategies for Efficiency

For a molecule like this compound, a convergent strategy might involve the synthesis of a suitably functionalized C-5 methylpyrrolidine fragment and a separate protected amine synthon. A key coupling reaction, such as aza-Michael addition or a transition metal-catalyzed cross-coupling, would then be employed to assemble the final structure. For instance, a fragment containing the C-5 methyl group could be coupled with a fragment that introduces the C-3 amino group. Such strategies have been applied to the preparation of complex pyrrolidine-containing drug precursors. mdpi.com

Protecting Group Strategies Beyond Boc-Protection

While the tert-butoxycarbonyl (Boc) group is the defining feature of the target compound's C-3 substituent, the synthesis of its precursors often requires the use of other protecting groups for the pyrrolidine nitrogen or other functionalities. The selection of these groups is critical for achieving chemoselectivity in multi-step syntheses.

Alternative N-Protection for Pyrrolidine Amines

In complex syntheses, the Boc group may not be suitable for protecting the pyrrolidine ring nitrogen due to its lability under acidic conditions, which might be required for other transformations. Alternative N-protecting groups offer different stability profiles. biosynth.com

Protecting Group Abbreviation Cleavage Conditions Key Advantages
BenzyloxycarbonylCbz or ZHydrogenolysis (e.g., H₂, Pd/C). mdpi.comStable to acidic and basic conditions; offers orthogonality to Boc.
9-FluorenylmethyloxycarbonylFmocBase-mediated (e.g., piperidine (B6355638) in DMF). biosynth.comjocpr.comOrthogonal to acid-labile groups (Boc, tBu) and hydrogenolysis-labile groups (Cbz). Commonly used in peptide synthesis. biosynth.com
TrichloroethoxycarbonylTrocReductive cleavage (e.g., Zn in acetic acid). nsf.govStable to both acidic and basic conditions; provides an additional orthogonal option.
TosylTsStrong reducing agents (e.g., Na/NH₃) or harsh acidic conditions.Very robust; stable to a wide range of reaction conditions.

The use of groups like Cbz or Fmoc allows for selective deprotection of the ring nitrogen without affecting a Boc group on a side chain, or vice versa. biosynth.comunibo.it

Orthogonal Protection Schemes in Multi-Functionalized Precursors

Orthogonal protection is a powerful strategy that employs multiple protecting groups, each of which can be removed under specific conditions without affecting the others. jocpr.comfiveable.me This allows for the sequential unmasking and reaction of different functional groups within a single molecule, which is essential for the synthesis of complex, multi-functionalized pyrrolidine precursors. fiveable.menih.gov

For example, in the synthesis of a precursor containing both an amine on the pyrrolidine ring and a carboxylic acid side chain, an orthogonal scheme is necessary. The ring nitrogen could be protected with an acid-labile Boc group, while the side-chain amine is protected with a base-labile Fmoc group, and a carboxylic acid is protected as a benzyl (B1604629) (Bn) ester, which is removable by hydrogenolysis. biosynth.com This three-tiered protection scheme allows for the selective deprotection of any one of the three functional groups, enabling precise control over the synthetic sequence. sigmaaldrich.com Such strategies are crucial in the assembly of complex molecules like peptide macrocycles derived from functionalized amino acids. nih.gov

The development of such sophisticated protection schemes is vital for advancing the synthesis of complex pyrrolidine derivatives and enabling the creation of novel molecular architectures for various applications. jocpr.com

Green Chemistry Principles in Synthetic Route Development

The application of green chemistry principles to the synthesis of pharmacologically relevant molecules like this compound is crucial for minimizing environmental impact and enhancing sustainability. These principles guide the development of synthetic routes that are more efficient, use safer materials, and generate less waste.

Atom Economy and Reaction Efficiency Optimization

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jk-sci.comprimescholars.comwikipedia.org The goal is to design synthetic pathways where the majority of atoms from the starting materials end up in the final molecule, thereby minimizing the generation of byproducts and waste. wikipedia.org Even a reaction with a high chemical yield can have poor atom economy if it produces a significant amount of waste products. primescholars.comwikipedia.org

For the synthesis of the pyrrolidine core, certain reaction types are inherently more atom-economical than others. For instance, [3+2] dipolar cycloadditions of azomethine ylides are recognized as a powerful and atom-economic method for the direct construction of the five-membered pyrrolidine ring system. acs.org This approach allows for the controlled formation of multiple stereocenters in a single step, maximizing the incorporation of atoms from the reactants into the complex pyrrolidine structure. acs.org Addition reactions and isomerizations are other examples of reaction types that generally exhibit high atom economy. jk-sci.com

Reaction efficiency is also a critical factor, encompassing not just the yield but also reaction time, energy consumption, and the ease of product purification. Optimizing reaction conditions is key to improving efficiency. This can involve adjusting the temperature, pressure, solvent, and catalyst loading to maximize the conversion of reactants to the desired product while minimizing side reactions. smolecule.com For example, in some pyrrolidine syntheses, careful optimization of catalyst loading has been shown to significantly increase yield and reduce reaction times without a proportional increase in waste. acs.org

Table 1: Comparison of Reaction Types by Atom Economy in Pyrrolidine Synthesis
Reaction TypeGeneral PrincipleAtom Economy PotentialExample Application
[3+2] CycloadditionTwo molecules combine to form a five-membered ring with no atoms lost.Excellent (approaching 100%) wikipedia.orgFormation of the pyrrolidine ring from an azomethine ylide and an alkene. acs.org
Reductive AminationAn amine reacts with a carbonyl compound, followed by reduction. Water is the typical byproduct.GoodIntroduction of an N-substituent onto the pyrrolidine ring. smolecule.com
Substitution ReactionsAn atom or group is replaced by another. A leaving group is generated as a byproduct.Moderate to PoorSynthesis involving protecting groups, where the protecting group is later removed. jk-sci.com
Wittig ReactionA ketone or aldehyde reacts with a phosphonium (B103445) ylide. A phosphine oxide is a major byproduct.Poor wikipedia.orgUsed for C=C bond formation, but less ideal for core ring synthesis due to significant byproduct generation.

Solvent Minimization and Environmentally Benign Reaction Media

Solvents are a major contributor to the environmental footprint of chemical syntheses, often accounting for the largest mass of material in a process. Green chemistry emphasizes reducing solvent use or replacing hazardous solvents with safer, more environmentally benign alternatives. primescholars.com

In many traditional syntheses of nitrogen-containing heterocycles, dipolar aprotic solvents like N-methylpyrrolidinone (NMP) are common. However, NMP is classified as a reproductive toxin and is listed as a "Substance of Very High Concern" in Europe, driving the search for alternatives. rsc.org Greener substitutes that are being explored include N-butylpyrrolidinone, which is structurally similar to NMP but is not mutagenic or reprotoxic, and bio-derived solvents like Dihydrolevoglucosenone (Cyrene) and gamma-valerolactone (B192634) (GVL). rsc.orgrsc.org Cyrene, for example, is biodegradable and is synthesized from waste cellulose (B213188). rsc.org

An even more sustainable approach is the use of water as a reaction medium. Water is non-toxic, non-flammable, and inexpensive. While organic compounds often have low solubility in water, techniques such as the use of phase-transfer catalysts or "on water" conditions (where the reaction occurs at the organic-water interface) can facilitate reactions. nih.gov For instance, the synthesis of N-methylpyrrolidine has been successfully achieved in an aqueous medium, which is more efficient and environmentally friendly compared to using toxic and expensive organic solvents. researchgate.net In some cases, reactions can be designed to proceed under solvent-free conditions, which represents an ideal scenario from a green chemistry perspective. rsc.org

Table 2: Comparison of Solvents for Pyrrolidine Synthesis
SolventClassificationKey Environmental/Safety IssuesGreener Alternative(s)
N-Methylpyrrolidinone (NMP)Dipolar AproticReproductive toxin, environmental persistence. rsc.orgN-Butylpyrrolidinone, Cyrene, GVL. rsc.orgrsc.org
Dimethylformamide (DMF)Dipolar AproticProbable carcinogen, liver toxin.Dimethyl sulfoxide (B87167) (DMSO) (milder), Cyrene. rsc.org
Dichloromethane (B109758) (DCM)Chlorinated SolventSuspected carcinogen, high volatility (VOC).2-Methyltetrahydrofuran (2-MeTHF), Ethyl acetate.
WaterAqueousNone (benign).N/A (Ideal green solvent). researchgate.net
EthanolAlcoholFlammable, but generally low toxicity and often bio-based. nih.govConsidered a relatively green solvent. nih.gov

Catalyst Design for Sustainable Pyrrolidine Synthesis

Catalysts are essential for improving reaction efficiency, and their design is a cornerstone of green chemistry. Sustainable catalysts are characterized by high activity (allowing for low loading), high selectivity, stability, and recyclability. The use of catalysts derived from abundant, non-toxic metals or, ideally, no metals at all (organocatalysis) is a primary goal. jk-sci.com

In the context of synthesizing chiral pyrrolidines, organocatalysis has emerged as a powerful and sustainable strategy. Pyrrolidine-based structures themselves are considered "privileged" scaffolds for organocatalysts. researchgate.nettandfonline.com Proline and its derivatives are particularly effective in promoting a wide range of asymmetric transformations in an environmentally friendly manner, avoiding the use of metals. nih.govresearchgate.net The design of these catalysts can be fine-tuned by modifying their structure to optimize efficiency and selectivity for specific reactions. nih.gov

Another avenue for sustainable catalyst design involves using naturally derived materials. For example, natural carbohydrates like cellulose and starch can be converted into solid acid catalysts. acs.org These catalysts are cost-effective, recyclable, and have shown high efficiency in promoting the 1,3-dipolar cycloaddition reactions used to form pyrrolidine rings. acs.org The use of such solid, recyclable catalysts simplifies product purification, as the catalyst can be easily separated from the reaction mixture by filtration, reducing waste and allowing for its reuse in subsequent batches. acs.org

Table 3: Examples of Sustainable Catalysts in Pyrrolidine Synthesis
Catalyst TypeExampleKey Green Chemistry Advantage(s)Relevant Reaction
OrganocatalystProline and its derivatives nih.govMetal-free, avoids heavy metal contamination, often biodegradable. researchgate.netAsymmetric aldol (B89426) and Michael reactions. nih.gov
BiocatalystEnzymes (e.g., lipases, oxidoreductases)High selectivity, operates in mild conditions (often aqueous), biodegradable. jk-sci.comKinetic resolution of racemic pyrrolidine intermediates.
Solid Acid CatalystCellulose sulfuric acid acs.orgDerived from renewable biomass, recyclable, easily separated from product. acs.org1,3-dipolar cycloaddition for pyrrolidine ring formation. acs.org
Inexpensive Base CatalystPotassium Carbonate (K₂CO₃) researchgate.netInexpensive, low toxicity, environmentally friendly. researchgate.netN-alkylation for pyrrolidine synthesis in aqueous media. researchgate.net

Stereochemical Aspects and Enantiopurity Control in Pyrrolidine Derivatives

Absolute and Relative Stereochemistry of the 5-Methylpyrrolidin-3-yl Moiety

The 5-methylpyrrolidin-3-yl moiety can exist as two different diastereomers, characterized by the relative orientation of the methyl group at C5 and the carbamate (B1207046) group at C3. When these two substituents are on the same side of the pyrrolidine (B122466) ring, the compound is designated as the cis isomer. Conversely, when they are on opposite sides, it is the trans isomer. The (3S,5R) and (3R,5S) enantiomers belong to the cis diastereomeric pair, while the (3S,5S) and (3R,5R) enantiomers constitute the trans pair.

The stereochemical outcome of synthetic routes is often influenced by the choice of starting materials and reaction conditions. For instance, syntheses starting from pyroglutamic acid can be controlled to favor specific diastereomers. acs.org The use of protecting groups, such as the tert-butoxycarbonyl (Boc) group present in the target molecule, can also direct the stereochemistry. It has been observed in related syntheses that carbamate protecting groups on the nitrogen atom can favor the formation of cis-2,5-disubstituted pyrrolidines. acs.org

The definitive determination of both absolute and relative stereochemistry relies on advanced analytical techniques:

X-ray Crystallography: This is the most conclusive method for determining the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of a single crystal, the precise spatial arrangement of atoms can be established, confirming the cis or trans configuration and the absolute stereochemistry (R/S) at each chiral center. researchgate.netjyu.fiugent.be

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly the Nuclear Overhauser Effect (NOE) experiment, is a powerful tool for determining relative stereochemistry in solution. libretexts.org An NOE is observed between protons that are close in space (typically <5 Å), regardless of whether they are connected through bonds. libretexts.org For the 5-methylpyrrolidin-3-yl moiety, an NOE correlation between the proton at C3 and the protons of the methyl group at C5 would provide strong evidence for a cis relationship. Two-dimensional NOESY experiments are especially useful for mapping all such through-space interactions within a molecule. libretexts.org

The table below summarizes the stereoisomers of tert-butyl N-(5-methylpyrrolidin-3-yl)carbamate.

Stereoisomer ConfigurationRelative StereochemistryEnantiomeric Relationship
(3S,5R)cisEnantiomer of (3R,5S)
(3R,5S)cisEnantiomer of (3S,5R)
(3S,5S)transEnantiomer of (3R,5R)
(3R,5R)transEnantiomer of (3S,5S)

Chiral Resolution Techniques for Enantiomer Separation

When a synthesis produces a mixture of stereoisomers, separation techniques are required to isolate the desired pure enantiomer or diastereomer. Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers.

Diastereomeric Salt Formation and Crystallization

One of the most established and industrially scalable methods for resolving racemic amines is through the formation of diastereomeric salts. nih.gov This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. This reaction creates a mixture of two diastereomeric salts.

Diastereomers possess different physical properties, including solubility. nih.gov This difference allows for their separation by fractional crystallization. Once a diastereomeric salt has been isolated through crystallization, the chiral resolving agent is removed, typically by treatment with a base, to liberate the desired, now enantiomerically enriched, amine. The choice of resolving agent and crystallization solvent is crucial for achieving efficient separation. rsc.org

Common chiral resolving agents for amines include:

L-(+)-Tartaric acid scispace.com

Dibenzoyl-L-tartaric acid scispace.com

(R)-(-)-Mandelic acid

(1S)-(+)-10-Camphorsulfonic acid

The general process is outlined in the following table.

StepDescriptionPurpose
1. Salt FormationThe racemic amine is reacted with a single enantiomer of a chiral acid (e.g., L-tartaric acid) in a suitable solvent.To convert the mixture of enantiomers into a mixture of diastereomers.
2. CrystallizationThe solution is cooled or concentrated, causing the less soluble diastereomeric salt to crystallize preferentially.To separate the diastereomers based on their different solubilities.
3. IsolationThe crystallized salt is separated from the mother liquor by filtration.To isolate one diastereomer in solid form.
4. LiberationThe purified diastereomeric salt is treated with a base to neutralize the chiral acid and regenerate the free amine.To recover the enantiomerically pure amine from the salt.

Chiral Chromatography (e.g., SFC, HPLC) for Analytical and Preparative Resolution

Chiral chromatography is a powerful technique for both the analysis and purification of stereoisomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus enabling their separation. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the predominant methods.

SFC has emerged as a preferred technique for preparative chiral separations in the pharmaceutical industry due to several advantages over HPLC. nih.gov It uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. This results in lower viscosity and higher diffusivity, which allows for faster separations, reduced solvent consumption, and shorter column equilibration times. nih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral compounds, including carbamate-protected amines. researchgate.net For a compound like this compound, preparative SFC could be employed to separate the cis and trans diastereomers, as well as to resolve the enantiomers within each diastereomeric pair. nih.gov

The table below compares key features of chiral SFC and HPLC for preparative separations.

FeatureSupercritical Fluid Chromatography (SFC)High-Performance Liquid Chromatography (HPLC)
Primary Mobile Phase Supercritical CO₂Organic Solvents (e.g., hexane, ethanol)
Analysis Speed Faster, due to low viscosity and high flow rates nih.govSlower
Solvent Consumption Significantly lower, greener process nih.govHigh
Productivity Generally higher for preparative scale nih.govLower
Typical CSPs Polysaccharide-based (e.g., Chiralpak series)Polysaccharide-based, Pirkle-type, etc.
Sample Recovery Simpler; CO₂ evaporatesRequires solvent evaporation

Assessment of Enantiomeric and Diastereomeric Excess

After performing a chiral separation or an asymmetric synthesis, it is essential to accurately determine the stereochemical purity of the product. Enantiomeric excess (ee) and diastereomeric ratio (dr) are quantified using specialized analytical techniques.

Advanced NMR Spectroscopic Methods for Chiral Discrimination

While standard NMR spectroscopy cannot distinguish between enantiomers, several advanced NMR techniques can be used for chiral discrimination. These methods rely on creating a diastereomeric environment for the enantiomers, which results in separate, distinguishable signals in the NMR spectrum. acs.org

Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a single enantiomer of a chiral derivatizing agent to form a covalent bond, producing a mixture of diastereomers. These diastereomers will have distinct NMR spectra, and the ee can be determined by integrating the signals corresponding to each. rsc.org For amines, common CDAs include Mosher's acid chloride or chiral phosphazane reagents, which can lead to well-resolved signals in ¹H or ³¹P NMR spectra. rsc.org

Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample, where it forms transient, non-covalent diastereomeric complexes with the enantiomers. rsc.orgnih.gov This interaction induces small but measurable differences in the chemical shifts (Δδ) for the protons of the two enantiomers. The ee is then calculated from the integration of these separated signals. This method is non-destructive, as the analyte is not chemically modified. rsc.org

The table below summarizes these NMR-based approaches.

MethodPrincipleAdvantagesDisadvantages
Chiral Derivatizing Agents (CDAs) Covalent bond formation to create stable diastereomers.Often results in large, clear signal separation.Analyte is consumed; potential for kinetic resolution errors. rsc.org
Chiral Solvating Agents (CSAs) Non-covalent formation of transient diastereomeric complexes. nih.govNon-destructive; simple sample preparation.Signal separation (Δδ) can be small and concentration/temperature dependent.

Chiral Gas Chromatography and Mass Spectrometry Applications

Chiral Gas Chromatography (GC) is another highly sensitive method for determining enantiomeric purity. For non-volatile or polar compounds like amines and carbamates, a derivatization step is typically required to increase their volatility and improve chromatographic performance. sigmaaldrich.com

The amine can be reacted with an achiral derivatizing agent, such as trifluoroacetic anhydride, to form a more volatile amide derivative. sigmaaldrich.com This mixture of enantiomeric derivatives is then injected onto a chiral GC column, which separates them based on differential interactions with the chiral stationary phase. The separated enantiomers are detected, often by Mass Spectrometry (MS), which provides both quantification and structural confirmation. nih.gov

Alternatively, the amine can be reacted with a chiral derivatizing agent (e.g., (S,S)-N-trifluoroacetylproline anhydride) to form diastereomeric derivatives. nih.gov These diastereomers can then be separated on a standard, non-chiral GC column. However, this method requires careful validation to ensure the derivatization reaction proceeds without racemization or kinetic resolution. nih.gov

StepDescriptionKey Considerations
1. DerivatizationThe amine is chemically modified to increase volatility (e.g., acylation). sigmaaldrich.comThe reaction must be quantitative and not cause racemization of the analyte.
2. SeparationThe derivatized sample is injected into a GC equipped with a chiral capillary column.Column selection, temperature programming, and carrier gas flow rate must be optimized.
3. DetectionEluted compounds are detected, commonly by Flame Ionization Detector (FID) or Mass Spectrometry (MS).MS provides high sensitivity and definitive identification of the analyte.
4. QuantificationThe enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.Requires baseline separation of the enantiomeric peaks for accurate results.

Influence of Stereochemistry on Subsequent Chemical Transformations

The inherent stereochemistry of the various isomers of this compound dictates the stereochemical and regiochemical outcomes of subsequent reactions. This influence is a manifestation of steric and electronic effects imposed by the relative orientations of the substituents on the pyrrolidine ring. While specific comparative studies on the reactivity of different stereoisomers of this compound are not extensively documented in publicly available literature, general principles of stereochemistry allow for predictions regarding their differential reactivity.

For instance, in N-alkylation or N-acylation reactions, the accessibility of the pyrrolidine nitrogen is influenced by the cis or trans relationship between the methyl group and the carbamate. In the cis isomer, the substituents are on the same face of the ring, which could lead to increased steric hindrance for an incoming electrophile compared to the trans isomer, where the substituents are on opposite faces. This difference in steric encumbrance would be expected to result in different reaction rates.

The diastereoselectivity of reactions at a prochiral center introduced to the molecule would also be heavily influenced by the pre-existing stereocenters. For example, if the carbamate group were to be modified to introduce a new chiral center, the (3R,5S), (3S,5R), (3S,5S), and (3R,5R) configurations of the starting material would each direct the approach of reagents in a distinct manner, leading to different diastereomeric ratios in the products.

While specific experimental data comparing the subsequent transformations of the stereoisomers of this compound is scarce, the principles of asymmetric synthesis and steric control are well-established. The predictable nature of these stereochemical influences is a cornerstone of modern drug design and development, allowing chemists to rationally design synthetic pathways to access specific, biologically active stereoisomers.

Chemical Transformations and Reactivity of Tert Butyl N 5 Methylpyrrolidin 3 Yl Carbamate

Deprotection Chemistry of the tert-butyl Carbamate (B1207046) Group

The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under many reaction conditions, including exposure to nucleophiles and basic hydrolysis. nih.gov However, its removal can be readily achieved, most commonly under acidic conditions. nih.govfishersci.co.uk

The standard method for the cleavage of a Boc group involves treatment with a strong acid. fishersci.co.uk Reagents such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in solvents like dioxane, ethyl acetate, or methanol (B129727), are frequently employed. nih.govfishersci.co.uk

The generally accepted mechanism for acid-catalyzed Boc deprotection proceeds through several key steps. mdpi.com First, the carbonyl oxygen of the carbamate is protonated by the acid. This protonation enhances the electrophilicity of the carbonyl carbon and facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. researchgate.net This carbamic acid is unstable and rapidly undergoes decarboxylation to release carbon dioxide and the free amine, which is protonated by the acid to form an ammonium (B1175870) salt. mdpi.com A final basic workup is typically required to liberate the neutral amine. mdpi.com

Selectivity can be achieved due to the Boc group's high sensitivity to acid compared to other protecting groups like the benzyl (B1604629) (Bn) or benzyloxycarbonyl (Cbz) groups. This allows for the selective deprotection of the Boc-protected amine in the presence of these other groups. However, care must be taken with substrates that contain other acid-labile functionalities. rsc.org

While effective, the harshness of strong acids can be incompatible with sensitive functional groups elsewhere in a molecule. rsc.org This has led to the development of numerous milder and alternative deprotection strategies. These methods offer greater functional group tolerance and can be crucial for complex, multi-step syntheses.

Several non-acidic or milder acidic methods have been reported, utilizing a diverse range of reagents and conditions. For instance, a combination of oxalyl chloride in methanol has been shown to effectively remove the Boc group at room temperature, tolerating various functional groups. nih.govrsc.org Other methodologies include the use of aqueous phosphoric acid, silica (B1680970) gel, or catalytic amounts of iodine under solvent-free conditions. nih.gov Thermolytic cleavage, either neat or in a high-boiling solvent, is also a viable, though less common, acid-free method. researchgate.net Basic conditions, such as sodium carbonate in refluxing DME or tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in refluxing THF, have also been successfully employed for Boc deprotection in specific contexts. nih.govresearchgate.net A particularly green chemistry approach involves using water at reflux temperatures, which can act as a dual acid/base catalyst to facilitate the removal of the Boc group without any additional reagents. researchgate.net

Method/ReagentTypical ConditionsNotesReference
Oxalyl Chloride / Methanol3-5 eq. (COCl)₂, MeOH, Room Temp, 1-4 hMild and selective; tolerant of many functional groups. nih.govrsc.org
Aqueous Phosphoric AcidH₃PO₄ (85%) in H₂O, 50 °CAn alternative to TFA or HCl. nih.gov
Silica GelRefluxing tolueneUseful for thermally sensitive heterocycles. researchgate.net
Iodine (catalytic)Solvent-free, reduced pressureMild, solventless conditions. nih.gov
Thermal CleavageNeat (185 °C) or in diphenyl etherHigh temperatures required; no reagents needed. researchgate.net
TBAFRefluxing THFA mild, fluoride-based method. researchgate.net
Refluxing WaterH₂O, 100 °CA green, catalyst-free method. researchgate.net

Functionalization Reactions of the Pyrrolidine (B122466) Ring System

The pyrrolidine ring in tert-butyl N-(5-methylpyrrolidin-3-yl)carbamate is a saturated heterocycle that can be functionalized through various synthetic strategies. The N-Boc group plays a significant role in these transformations, often by activating adjacent positions or by being temporarily removed to allow reactions at the nitrogen atom.

Direct functionalization of the C-H bonds of the pyrrolidine ring can be achieved through deprotonation to form a nucleophilic intermediate, which then reacts with an electrophile. The N-Boc group is known to facilitate the deprotonation (lithiation) of the α-protons (at the C2 and C5 positions) using a strong base such as s-butyllithium, often in the presence of a chelating agent like sparteine (B1682161) for asymmetric transformations. acs.org The resulting organolithium species can then be trapped with a variety of electrophiles (e.g., alkyl halides, aldehydes, ketones) to install substituents at the C2 or C5 position. acs.orgacs.org

Once the Boc group is removed, the resulting secondary amine possesses a nucleophilic lone pair of electrons. msu.edu This nitrogen can readily participate in nucleophilic substitution reactions with various electrophiles, such as alkyl halides (N-alkylation), acyl chlorides (N-acylation), and sulfonyl chlorides (N-sulfonylation), to afford a wide range of N-substituted pyrrolidine derivatives. msu.edu The nucleophilicity of this secondary amine is generally greater than that of a primary amine due to the electron-donating effect of the two attached alkyl groups. masterorganicchemistry.com

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they can be applied to functionalize the pyrrolidine scaffold. researchgate.netchemrxiv.org One major strategy involves the direct C(sp³)-H arylation of the N-Boc protected ring. For example, palladium catalysts can mediate the coupling of N-Boc-pyrrolidine with aryl halides at the C2 or C3 positions, often directed by a suitable ligand. chemrxiv.org

Alternatively, a common synthetic route involves the construction of the substituted pyrrolidine ring itself via a metal-catalyzed process. Intramolecular carboamination reactions, catalyzed by palladium, can form N-Boc protected 2,5-disubstituted pyrrolidines from γ-(N-Boc-amino) alkenes and aryl bromides. nih.govorganic-chemistry.org This method constructs the heterocyclic ring while simultaneously installing substituents with high diastereoselectivity. organic-chemistry.org While this is a method of synthesis rather than post-synthesis functionalization, the principles are relevant for understanding the reactivity of the system within the context of metal catalysis. Common cross-coupling reactions that can be applied to pre-functionalized pyrrolidine rings (e.g., containing a halide or triflate) include the Suzuki, Heck, and Buchwald-Hartwig amination reactions. ustc.edu.cn

Reaction TypeCatalyst/ReagentsDescriptionReference
C-H ArylationPd(OAc)₂, Ligand, Aryl HalideDirectly couples an aryl group to a C-H bond on the pyrrolidine ring. chemrxiv.org
Intramolecular CarboaminationPd₂(dba)₃, Ligand, BaseForms the N-Boc-pyrrolidine ring from an acyclic precursor and an aryl bromide. nih.govorganic-chemistry.org
Buchwald-Hartwig AminationPd Catalyst, Ligand, BaseCouples an amine to a halogenated pyrrolidine ring. ustc.edu.cn
Suzuki CouplingPd Catalyst, BaseCouples a boronic acid/ester to a halogenated pyrrolidine ring. ustc.edu.cn

The oxidation of saturated N-heterocycles can be challenging, and the outcome is often dependent on the nature of the N-substituent. Studies on the oxidation of N-protected pyrrolidines have shown that the N-Boc group can render the ring resistant to certain oxidative conditions. For example, treatment of N-Boc-pyrrolidine with N-bromosuccinimide (NBS) and a radical initiator, or with molecular bromine in methanol, resulted in no discernible product. nih.gov In contrast, under the same conditions, N-Cbz-pyrrolidine underwent α,β-oxidation. nih.gov This highlights the electronic influence of the Boc group, which deactivates the ring towards certain oxidative pathways. N-oxidation to form the corresponding N-oxide is a common metabolic pathway for tertiary amines like N-methylpyrrolidine, but is less common for N-Boc derivatives due to the electron-withdrawing nature of the carbamate. nih.gov

Reduction strategies typically focus on other functional groups that may be present on the pyrrolidine ring. The carbamate and the saturated alkyl portions of the molecule are generally stable to common reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. This stability allows for the selective reduction of ketones, esters, or other reducible moieties on the ring or its substituents without affecting the core structure or the protecting group.

Reactivity of the Secondary Amine Following Deprotection

The removal of the Boc protecting group from this compound is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in an alcohol or dioxane. This process yields 5-methylpyrrolidin-3-amine (B12083681), a secondary amine whose lone pair of electrons on the nitrogen atom makes it a potent nucleophile and a base. The reactivity of this amine is central to its utility in the synthesis of more complex molecules. Key reactions include N-alkylation, N-acylation, and reductive amination.

N-Alkylation: The secondary amine of 5-methylpyrrolidin-3-amine readily undergoes N-alkylation with various alkylating agents, such as alkyl halides or sulfonates. This reaction, typically carried out in the presence of a base to neutralize the acid formed, leads to the formation of tertiary amines. The choice of base and solvent is crucial to prevent side reactions, such as overalkylation, which can be a challenge with highly nucleophilic amines.

N-Acylation: Acylation of the secondary amine is another fundamental transformation. It reacts with acylating agents like acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides. This reaction is generally high-yielding and is a common strategy for introducing a wide range of functional groups onto the pyrrolidine nitrogen.

Reductive Amination: Reductive amination provides a powerful method for the N-alkylation of 5-methylpyrrolidin-3-amine with aldehydes and ketones. rsc.org The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced in situ by a reducing agent. rsc.org Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride. nih.gov This method is particularly useful for creating carbon-nitrogen bonds under mild conditions and is widely employed in the synthesis of pharmaceutical compounds. rsc.orgevitachem.com The general preference for STAB stems from its selectivity and tolerance for a wide range of functional groups. nih.gov

Table 1: Representative Reactions of Deprotected this compound (5-methylpyrrolidin-3-amine)
Reaction TypeReagents and ConditionsProduct Type
N-AlkylationAlkyl halide (e.g., R-Br), Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile)Tertiary Amine
N-AcylationAcyl chloride (e.g., R-COCl), Base (e.g., Triethylamine), Solvent (e.g., DCM)Amide
Reductive AminationAldehyde/Ketone (e.g., R-CHO), Reducing Agent (e.g., NaBH(OAc)₃), Solvent (e.g., DCE)Tertiary Amine

Chemoselectivity and Regioselectivity in Multi-Functionalized Systems

In molecules containing multiple reactive sites, the ability to selectively functionalize one site over others is paramount. The reactions of 5-methylpyrrolidin-3-amine, particularly when it is part of a larger, multi-functionalized molecule, are governed by principles of chemoselectivity and regioselectivity.

Chemoselectivity: Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In the context of a deprotected molecule derived from this compound that might contain other functional groups like hydroxyls, esters, or even other amines, the secondary amine of the pyrrolidine ring often exhibits distinct reactivity. For instance, in the presence of a primary amine, a secondary amine might be selectively acylated under carefully controlled conditions due to steric hindrance differences. Conversely, in the presence of a hydroxyl group, the more nucleophilic amine will typically react preferentially with an electrophile like an acyl chloride. The choice of reagents and reaction conditions plays a critical role in directing the outcome of such selective transformations. nih.gov

Regioselectivity: Regioselectivity is the preference for bond formation at one position over another. For the pyrrolidine ring itself, the presence of the methyl group at the 5-position can influence the reactivity and stereochemistry of subsequent reactions. While the primary site of reaction for the deprotected amine is the nitrogen atom, reactions involving the ring carbons are also possible. For instance, in certain metal-catalyzed cross-coupling reactions, the substitution pattern on the pyrrolidine ring can direct the regiochemical outcome. The inherent chirality of the 3-amino-5-methylpyrrolidine core, which exists as different stereoisomers, can also be exploited to achieve high levels of stereoselectivity in subsequent synthetic steps. The spatial arrangement of the methyl and amino groups can dictate the approach of reagents, leading to the preferential formation of one stereoisomer over others.

Role As a Key Synthetic Intermediate and Building Block

Utilization in the Construction of Complex Heterocyclic Systems

The stereochemically defined pyrrolidine (B122466) ring of tert-butyl N-(5-methylpyrrolidin-3-yl)carbamate serves as an excellent foundation for the synthesis of more elaborate heterocyclic structures. The strategic placement of the methyl group at the 5-position and the protected amine at the 3-position allows for regioselective functionalization, enabling the construction of fused, spirocyclic, and bridged ring systems with high degrees of stereocontrol.

One notable application is in the diastereoselective synthesis of spiropyrrolidinyl-oxindoles. nih.govelsevierpure.com These spirocyclic compounds are of significant interest due to their prevalence in natural products and their wide range of biological activities. The 1,3-dipolar cycloaddition reaction of an azomethine ylide, generated in situ from the deprotected 5-methylpyrrolidin-3-amine (B12083681) and an isatin (B1672199) derivative, with a suitable dipolarophile, leads to the formation of highly functionalized spiropyrrolidinyl-oxindoles with excellent diastereoselectivity. nih.govelsevierpure.com The stereochemistry of the pyrrolidine ring in the starting material directly influences the stereochemical outcome of the cycloaddition, allowing for the predictable synthesis of specific diastereomers.

Furthermore, this building block has been instrumental in the synthesis of complex tricyclic pyrazolidinone derivatives. These scaffolds are of interest in medicinal chemistry due to their potential as therapeutic agents. Synthetic strategies often involve the initial functionalization of the pyrrolidine nitrogen, followed by a series of transformations that culminate in the formation of the fused pyrazolidinone ring system. The inherent chirality of the starting material is preserved throughout the synthetic sequence, ensuring the enantiopurity of the final tricyclic product.

Precursor for Advanced Chiral Ligands and Organocatalysts

The development of novel chiral ligands and organocatalysts is a central theme in modern asymmetric synthesis. researchgate.netnih.govunibo.itnih.govmdpi.com this compound is an excellent precursor for the synthesis of such molecules due to the presence of the versatile 3-amino-5-methylpyrrolidine core. nih.gov Removal of the Boc protecting group unmasks the secondary amine, which can then be readily derivatized to introduce catalytically active moieties.

A prominent class of organocatalysts derived from this scaffold are chiral diamines. These are synthesized by N-alkylation or N-arylation of the deprotected pyrrolidine, followed by further functionalization. These diamine catalysts have proven to be highly effective in a variety of asymmetric transformations, including Michael additions and aldol (B89426) reactions, providing access to enantioenriched products with high yields and stereoselectivities. nih.gov

The 3-amino-5-methylpyrrolidine scaffold has also been incorporated into the design of novel chiral phosphine (B1218219) ligands for transition-metal-catalyzed reactions. By introducing phosphine groups onto the pyrrolidine framework, bidentate or monodentate ligands can be prepared. These ligands have shown promise in asymmetric hydrogenation and cross-coupling reactions, where the chiral environment created by the ligand effectively induces enantioselectivity in the catalytic cycle.

The following table summarizes representative organocatalysts derived from the 3-amino-5-methylpyrrolidine scaffold and their applications in asymmetric synthesis.

Catalyst TypeFunctional GroupApplicationReference
Chiral DiamineSecondary and Tertiary AminesAsymmetric Michael Addition nih.gov
Chiral DiaminePrimary and Secondary AminesAsymmetric Aldol Reaction nih.gov
Chiral Phosphine LigandDiphenylphosphineAsymmetric HydrogenationN/A

Application in the Synthesis of Scaffolds with Defined Stereochemistry

The inherent chirality of this compound makes it a powerful tool for the synthesis of molecules with multiple stereocenters. mdpi.com The stereochemical information embedded in the pyrrolidine ring can be effectively transferred to new stereocenters generated during a chemical reaction, a process known as stereoselective synthesis.

A key application in this area is its use in diastereoselective reactions where the existing stereocenters on the pyrrolidine ring direct the approach of reagents, leading to the preferential formation of one diastereomer over others. For instance, in the alkylation of enolates derived from ketones or esters, the chiral pyrrolidine auxiliary can effectively control the facial selectivity of the electrophilic attack, resulting in a high degree of diastereoselectivity in the newly formed carbon-carbon bond.

Moreover, this building block is utilized in the stereocontrolled synthesis of substituted pyrrolidines and other related scaffolds. mdpi.com By employing reactions such as [3+2] cycloadditions, it is possible to generate densely substituted pyrrolidines with up to four new stereogenic centers in a single step. The stereochemistry of the final product is dictated by the stereochemistry of the starting chiral pyrrolidine derivative. These highly functionalized and stereochemically rich scaffolds are valuable intermediates in the synthesis of natural products and pharmaceuticals. mdpi.com

Contribution to Novel Methodology Development in Organic Synthesis

The unique reactivity and structural features of this compound have also contributed to the development of new synthetic methodologies. Its use as a chiral building block has enabled the exploration of novel reaction pathways and the design of innovative cascade reactions for the efficient construction of complex molecular architectures.

For example, its application in organocatalysis has spurred the development of new asymmetric transformations. The ability of the derived organocatalysts to activate substrates in a stereocontrolled manner has led to the discovery of novel enantioselective reactions for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.govunibo.itnih.govmdpi.com

Advanced Analytical Methodologies for Characterization and Purity Assessment

High-Resolution Spectroscopic Techniques for Isomeric Distinction

The presence of multiple chiral centers in tert-butyl N-(5-methylpyrrolidin-3-yl)carbamate necessitates the use of high-resolution spectroscopic methods to unambiguously determine its three-dimensional structure. These techniques are crucial for confirming the relative and absolute stereochemistry of the methyl and carbamate (B1207046) groups on the pyrrolidine (B122466) ring.

Advanced NMR Pulse Sequences for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. While basic 1D ¹H and ¹³C NMR can confirm the compound's constitution, advanced 2D NMR pulse sequences are required to probe the spatial relationships between atoms and thus define the stereochemistry. For this compound, the key is to differentiate between the cis and trans diastereomers.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are the most powerful NMR techniques for this purpose. longdom.orglibretexts.org These experiments detect correlations between protons that are close to each other in space, typically within 5 Å, irrespective of through-bond connectivity. youtube.com

In the case of this compound, a NOESY or ROESY experiment would reveal key spatial correlations that differ between the cis and trans isomers. For the cis isomer, a cross-peak would be expected between the proton at C5 (adjacent to the methyl group) and the proton at C3 (attached to the carbamate-bearing carbon). Conversely, in the trans isomer, these protons are on opposite faces of the ring, and no such correlation would be observed. Instead, a correlation might be seen between the C5 proton and a proton on the opposite side of the ring. libretexts.orgyoutube.com

It is also important to distinguish between true diastereomers and rotamers, which can arise from the restricted rotation around the carbamate C-N bond. researchgate.net Variable-temperature NMR studies can help differentiate these phenomena, as the equilibrium between rotamers is often temperature-dependent, whereas the structure of diastereomers is fixed. Techniques like 1D-NOESY can be particularly useful in confirming stereochemistry in N-Boc-protected cyclic amines. researchgate.net

Table 1: Application of Advanced NMR Pulse Sequences for Stereochemical Assignment of this compound.
NMR TechniquePrincipleApplication to Target CompoundExpected Outcome for Stereochemical Assignment
NOESY (Nuclear Overhauser Effect Spectroscopy)Detects through-space correlations between protons that are spatially close (<5 Å). libretexts.orgDetermination of the relative orientation of the methyl group at C5 and the carbamate group at C3.cis-isomer: Cross-peak observed between H3 and H5 protons. trans-isomer: No cross-peak observed between H3 and H5 protons.
ROESY (Rotating-frame Overhauser Effect Spectroscopy)Similar to NOESY, but more effective for medium-sized molecules that may have a zero NOE effect. longdom.orgProvides unambiguous spatial correlation data, especially if the molecule's tumbling rate makes NOESY inefficient.Confirms the spatial proximity (or lack thereof) between key protons on the pyrrolidine ring, reinforcing the cis/trans assignment. acs.org
Variable-Temperature (VT) NMRAnalyzes changes in NMR spectra as a function of temperature.Distinguishes between stable diastereomers and rapidly interconverting conformers or rotamers. researchgate.netRotameric peaks may coalesce or sharpen at different temperatures, while diastereomeric signals remain distinct.

Chiroptical Spectroscopy (e.g., ECD, ORD) for Absolute Configuration

While NMR can establish the relative stereochemistry (cis vs. trans), chiroptical techniques are essential for determining the absolute configuration of a chiral molecule (e.g., distinguishing between the (3R, 5S) and (3S, 5R) enantiomers). These methods measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. kud.ac.inencyclopedia.pub

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are modern, powerful methods for this purpose. wikipedia.orgrsc.org The strategy involves measuring the experimental ECD or VCD spectrum of an enantiomerically pure sample and comparing it to the theoretical spectrum predicted by ab initio or Density Functional Theory (DFT) calculations for a known absolute configuration. wikipedia.orgyoutube.com A match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. wikipedia.org

For this compound, the procedure would involve:

Computational modeling of one enantiomer, for example, the (3R, 5S)-isomer.

Calculation of the theoretical ECD or VCD spectrum for this isomer.

Experimental measurement of the ECD or VCD spectrum of the synthesized sample.

Comparison of the experimental spectrum with the calculated one. If the signs and shapes of the key spectral bands match, the sample has the (3R, 5S) configuration. If the experimental spectrum is a mirror image of the calculated one, the sample has the opposite (3S, 5R) configuration.

VCD is particularly advantageous as it is sensitive to the three-dimensional arrangement of all atoms in the molecule and can provide rich structural information. wikipedia.orgyoutube.com Optical Rotatory Dispersion (ORD) is an older, related technique that can also be used to determine absolute configuration by analyzing the change in optical rotation with wavelength, particularly the Cotton effect near an absorption band. kud.ac.inslideshare.net

Mass Spectrometric Techniques for Complex Mixture Analysis

Mass spectrometry (MS) is an indispensable tool for confirming molecular weight and identifying impurities. Advanced MS techniques provide deeper insights into the structure of the target compound and its related substances, even in complex mixtures.

Fragmentation Pathway Analysis of Pyrrolidine Derivatives

Tandem mass spectrometry (MS/MS) experiments, where a specific precursor ion is isolated and fragmented, can elucidate characteristic fragmentation pathways. This information is valuable for identifying related impurities in a sample, as they will likely share common fragmentation patterns.

For N-Boc protected pyrrolidine derivatives like this compound, fragmentation is expected to occur at several key points. Based on the analysis of related structures, the following pathways are plausible under electrospray ionization (ESI) conditions:

Loss of the Boc group: A characteristic loss of isobutylene (B52900) (56 Da) or the entire tert-butoxycarbonyl group (100 Da) is a common fragmentation for Boc-protected amines.

Cleavage of the Pyrrolidine Ring: Pyrrolidine rings can undergo ring-opening followed by fragmentation. A common pathway for α-substituted pyrrolidines involves the neutral loss of the pyrrolidine ring itself (70 Da for the C₄H₈N fragment).

Loss of the Methyl Group: Cleavage of the methyl group (15 Da) from the C5 position is also possible.

By establishing these fragmentation pathways for the main compound, one can then perform MS/MS analysis on lower-level signals in the mass spectrum to identify whether they are structurally related impurities or contaminants.

Table 2: Predicted Mass Spectrometric Fragmentation Pathways for Protonated this compound ([M+H]⁺).
Fragmentation PathwayNeutral Loss (Da)Predicted Fragment m/zStructural Rationale
Loss of isobutylene56.11[M+H - 56]⁺Characteristic fragmentation of the tert-butyl group from the Boc protecting group.
Loss of Boc group as CO₂ + isobutylene100.12[M+H - 100]⁺Complete loss of the protecting group, yielding the protonated 3-amino-5-methylpyrrolidine.
Loss of methyl group15.02[M+H - 15]⁺Cleavage of the C5-methyl bond.
Ring fragmentationVariableVariableComplex fragmentation involving the opening and cleavage of the pyrrolidine ring structure.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS), often performed on Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements (typically with an error of <5 ppm). This capability is crucial for unambiguously determining the elemental composition of the parent compound and any detected impurities.

For this compound (C₁₀H₂₀N₂O₂), the theoretical exact mass of the neutral molecule is 200.1525. HRMS can confirm the presence of the protonated molecule ([M+H]⁺) at the expected m/z of 201.1603. If an unknown impurity is detected, its exact mass can be used to propose a plausible elemental formula, which, in conjunction with fragmentation data, allows for its confident identification. This is far more powerful than nominal mass measurements, which cannot distinguish between isobaric species (molecules with the same nominal mass but different elemental formulas).

Chromatographic Method Development for Process and Purity Control (Beyond Basic ID)

While basic chromatographic methods can confirm the presence of the main compound, advanced method development is required for robust process control and accurate purity assessment, especially for separating stereoisomers and closely related impurities.

High-Performance Liquid Chromatography (HPLC) is the workhorse technique. For a compound like this compound, which lacks a strong chromophore, detection can be challenging. Therefore, methods may employ UV detection at low wavelengths (e.g., 200-215 nm) or utilize universal detectors like Charged Aerosol Detectors (CAD) or Evaporating Light Scattering Detectors (ELSD). Alternatively, Mass Spectrometry (LC-MS) provides both high sensitivity and specificity.

To achieve the separation of diastereomers (cis vs. trans), reversed-phase or normal-phase chromatography can be effective. Method development would involve screening different stationary phases (e.g., C18, phenyl-hexyl, polar-embedded) and mobile phase conditions (e.g., organic modifier, pH, additives) to optimize resolution.

For enantiomeric purity assessment, chiral chromatography is essential. This can be accomplished using either chiral stationary phases (CSPs) or by pre-column derivatization with a chiral reagent followed by separation on a standard achiral column. researchgate.net

Key considerations for chromatographic method development include:

Stationary Phase Selection: Polysaccharide-based CSPs are widely used for enantiomeric separations. For diastereomers, standard phases like C18 or more specialized phases may provide the necessary selectivity.

Mobile Phase Optimization: The choice of organic modifier (e.g., acetonitrile (B52724), methanol (B129727), ethanol), additives (e.g., triethylamine, trifluoroacetic acid), and buffer can significantly impact retention and selectivity. researchgate.net

Alternative Techniques: Supercritical Fluid Chromatography (SFC) is often superior to HPLC for chiral separations, offering higher efficiency and faster analysis times. kud.ac.in Gas Chromatography (GC) can also be used, though it typically requires derivatization of the compound to increase its volatility. kud.ac.in

A well-developed method will be validated for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for routine process monitoring and final product purity assessment. researchgate.net

Optimization of Stationary and Mobile Phases for Separation

The successful chromatographic separation of this compound and its related substances hinges on the careful selection and optimization of the stationary and mobile phases. Given the chiral nature of the molecule, enantioselective chromatography is essential for distinguishing between its stereoisomers.

For the chiral separation of this compound enantiomers, polysaccharide-based chiral stationary phases (CSPs) are often the preferred choice due to their broad applicability and proven success in resolving a wide range of chiral compounds. chromatographytoday.comnih.gov Columns such as those derived from cellulose (B213188) or amylose, for instance, cellulose tris(3,5-dimethylphenylcarbamate), have demonstrated high enantioselectivity for N-Boc protected amines and related structures. nih.gov The separation mechanism on these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which allows for the differential retention of the enantiomers.

The optimization of the mobile phase is equally critical. In normal-phase chromatography, a mobile phase consisting of a non-polar solvent such as n-hexane or cyclohexane, with a polar modifier like isopropanol (B130326) or ethanol, is commonly employed. The concentration of the alcohol modifier is a key parameter to adjust, as it directly influences the retention times and resolution of the enantiomers. For basic compounds like this compound, the addition of a small amount of an amine modifier, such as diethylamine (B46881) (DEA), to the mobile phase can significantly improve peak shape and reduce tailing by minimizing interactions with residual silanol (B1196071) groups on the silica (B1680970) support of the CSP.

In reversed-phase chromatography, which is often more compatible with mass spectrometry, a C18 stationary phase is a common starting point for the analysis of impurities. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives to control pH and improve peak shape. For N-Boc protected amines, a mobile phase containing a buffer, such as ammonium (B1175870) bicarbonate or ammonium acetate, can be advantageous, particularly for LC-MS applications as these are volatile and compatible with the ionization source. chromatographytoday.com

A hypothetical optimized HPLC method for the chiral separation of this compound is presented in the table below, based on common practices for similar molecules.

Table 1: Optimized HPLC Conditions for Chiral Separation

Parameter Condition
Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralcel® OD-H)
Column Dimensions 4.6 x 250 mm, 5 µm particle size
Mobile Phase n-Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL

For the analysis of non-chiral impurities, a reversed-phase method would be more suitable. The following table outlines a potential set of optimized conditions.

Table 2: Optimized HPLC Conditions for Impurity Profiling

Parameter Condition
Stationary Phase C18 silica gel (e.g., Zorbax SB-C18)
Column Dimensions 4.6 x 150 mm, 3.5 µm particle size

| Mobile Phase | A: 0.1% Formic acid in Water B: 0.1% Formic acid in Acetonitrile Gradient: 5% B to 95% B over 20 minutes | | Flow Rate | 1.2 mL/min | | Temperature | 30 °C | | Detection | UV at 210 nm and/or Mass Spectrometry | | Injection Volume | 5 µL |

Detection Strategies for Trace Impurities

The detection of trace impurities requires highly sensitive and selective analytical techniques. While UV detection is a standard and robust method, its sensitivity may be insufficient for impurities present at very low concentrations. In such cases, mass spectrometry (MS) becomes the detector of choice.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the detection, identification, and quantification of trace-level impurities. nih.gov The high selectivity of MS allows for the detection of impurities that may co-elute with the main component or other impurities in the chromatogram. The use of a high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap analyzer, provides accurate mass measurements, which can be used to determine the elemental composition of an unknown impurity.

For the analysis of this compound, electrospray ionization (ESI) in positive ion mode is typically effective, as the nitrogen atoms in the pyrrolidine ring can be readily protonated. The fragmentation pattern of the parent ion, obtained through MS/MS experiments, provides valuable structural information that aids in the identification of impurities. It is important to note that N-Boc protected amines can sometimes exhibit in-source fragmentation, where the Boc group is lost. chemicalforums.com This behavior needs to be considered when interpreting the mass spectra.

To enhance the sensitivity for certain trace amines that may not ionize efficiently, derivatization techniques can be employed prior to LC-MS analysis. However, for most process-related impurities of this compound, direct LC-MS/MS analysis is expected to provide the necessary sensitivity and specificity.

A summary of potential trace impurities and their detection by LC-MS is provided in the table below. The listed impurities are hypothetical and based on common synthetic routes and degradation pathways for similar molecules.

Table 3: Hypothetical Trace Impurities and their LC-MS Detection

Potential Impurity Structure Expected [M+H]⁺ (m/z)
5-methylpyrrolidin-3-amine (B12083681) C₅H₁₂N₂ 101.1022
di-tert-butyl imidodicarbonate C₉H₁₇NO₄ 204.1230
tert-butyl N-(5-methyl-1H-pyrrol-3-yl)carbamate C₁₀H₁₆N₂O₂ 197.1285
N-(5-methylpyrrolidin-3-yl)acetamide C₇H₁₄N₂O 143.1180

Theoretical and Computational Studies on Tert Butyl N 5 Methylpyrrolidin 3 Yl Carbamate

Conformational Analysis and Energy Landscape Mapping

The conformational flexibility of the five-membered pyrrolidine (B122466) ring, combined with the rotatable tert-butoxycarbonyl (Boc) group, results in a complex potential energy surface for tert-butyl N-(5-methylpyrrolidin-3-yl)carbamate. The pyrrolidine ring is not planar and exists in a continuous series of puckered conformations, often described as envelope and twist forms. The substituents at the 3 and 5 positions significantly influence the preferred pucker of the ring.

Computational studies on substituted N-Boc-pyrrolidines have shown that the bulky tert-butyl group of the Boc protecting group and other substituents play a crucial role in determining the conformational preferences of the ring. For this compound, the methyl group at the 5-position and the carbamate (B1207046) at the 3-position will sterically interact, leading to a limited number of low-energy conformations. The pseudo-equatorial or pseudo-axial orientation of these substituents in the various envelope and twist conformations of the pyrrolidine ring dictates their relative energies.

Table 1: Calculated Relative Energies of Major Conformers of this compound This table presents hypothetical data based on typical energy differences found in computational studies of substituted pyrrolidines.

ConformerPyrrolidine Ring PuckerSubstituent Orientations (3-NHBoc, 5-Me)Relative Energy (kcal/mol)
1 C2-endo (Twist)Pseudo-equatorial, Pseudo-equatorial0.00
2 C3-exo (Envelope)Pseudo-axial, Pseudo-equatorial1.25
3 C2-endo (Twist)Pseudo-equatorial, Pseudo-axial2.10
4 C3-exo (Envelope)Pseudo-axial, Pseudo-axial3.50

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide deep insights into the electronic nature of this compound, which is fundamental to understanding its spectroscopic properties and chemical reactivity.

DFT calculations are widely used to predict NMR chemical shifts with a high degree of accuracy. By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR spectra. This is particularly useful for distinguishing between different stereoisomers and conformers, as the chemical shifts are highly sensitive to the local electronic environment and spatial orientation of the atoms. For this compound, theoretical predictions can help assign the complex splitting patterns observed in the experimental spectrum and confirm the stereochemistry of the substituents. The accuracy of these predictions can be further improved by averaging the chemical shifts over the Boltzmann-weighted populations of the low-energy conformers.

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts for the Pyrrolidine Ring Carbons This table contains exemplary data to illustrate the correlation between calculated and experimental values.

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C255.254.8
C351.851.5
C435.134.9
C558.958.6

Computational chemistry is a powerful tool for elucidating reaction mechanisms by locating and characterizing transition states. For reactions involving this compound, such as N-alkylation or modification of the carbamate group, quantum chemical calculations can map out the entire reaction pathway. This involves identifying the structures of the reactants, intermediates, transition states, and products, and calculating their relative energies.

The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the feasibility and rate of a reaction. Furthermore, analysis of the transition state geometry provides insights into the key bond-forming and bond-breaking events. For stereoselective reactions, computational methods can be used to determine the transition state energies for the formation of different stereoisomers, thereby predicting the stereochemical outcome of the reaction. Studies on similar N-Boc-pyrrolidine systems have successfully used these methods to understand the origins of enantioselectivity in reactions like asymmetric lithiation.

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations are excellent for identifying discrete energy minima and transition states, molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion, allowing for the exploration of the conformational space available to the molecule at a given temperature.

For this compound, an MD simulation would reveal the timescales of conformational changes, such as the puckering of the pyrrolidine ring and the rotation of the Boc group. This is particularly important for understanding how the molecule might interact with other molecules, such as enzymes or receptors, where conformational flexibility can play a crucial role in binding. By analyzing the trajectory of an MD simulation, it is possible to generate a statistical representation of the conformational ensemble, which can be used to calculate average properties and gain a more realistic understanding of the molecule's behavior in solution.

Computational Design of Stereoselective Synthetic Routes

Computational chemistry is increasingly being used in the rational design of stereoselective synthetic routes. By modeling potential reactions and their transition states, it is possible to predict which catalysts and reaction conditions will favor the formation of a desired stereoisomer.

For the synthesis of a specific stereoisomer of this compound, computational methods could be employed to:

Screen potential catalysts: By modeling the interaction of different catalysts with the substrate, it is possible to identify those that are likely to induce high stereoselectivity.

Optimize reaction conditions: The effect of solvent, temperature, and other reaction parameters on the stereochemical outcome can be investigated computationally.

Elucidate the origin of stereoselectivity: By analyzing the transition state structures leading to different stereoisomers, the key interactions that control the stereoselectivity can be identified. This understanding can then be used to design more efficient and selective synthetic methods.

Computational studies on the synthesis of substituted pyrrolidines have demonstrated the utility of this approach in predicting the diastereoselectivity of cycloaddition reactions and other stereoselective transformations.

Future Research Directions and Unexplored Avenues for Tert Butyl N 5 Methylpyrrolidin 3 Yl Carbamate

Development of More Efficient and Sustainable Synthetic Strategies

Current synthetic routes to substituted pyrrolidines, while effective, often rely on multi-step processes that may not be optimal in terms of atom economy or environmental impact. nih.govresearchgate.net Future research should prioritize the development of more efficient and sustainable strategies for the synthesis of tert-butyl N-(5-methylpyrrolidin-3-yl)carbamate.

Key areas for investigation include:

Biocatalytic Approaches: The use of enzymes, such as transaminases, offers a green alternative for establishing the chiral amine functionality. acs.orgnih.govacs.org Transaminases can catalyze the asymmetric amination of a suitable ketone precursor, potentially reducing the need for chiral auxiliaries or resolution steps and often proceeding under mild, aqueous conditions. nih.govacs.org

Catalytic Asymmetric Hydrogenation: Asymmetric hydrogenation of prochiral imines or enamines is a powerful and direct method for preparing chiral amines. nih.gov Developing a catalytic system tailored for a precursor to this compound could significantly streamline its synthesis. nih.gov

Continuous Flow Synthesis: Transitioning from batch to continuous flow processing can enhance reaction efficiency, safety, and scalability. Flow chemistry allows for precise control over reaction parameters, potentially improving yields and reducing reaction times for key synthetic steps. researchgate.net

Microwave-Assisted Synthesis: The application of microwave irradiation can accelerate reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. researchgate.net Investigating its use in the cyclization or functionalization steps could lead to more efficient protocols.

Table 1: Comparison of Potential Synthetic Strategies

Strategy Potential Advantages Key Challenges
Biocatalysis (Transaminases) High enantioselectivity, mild reaction conditions, environmentally benign. acs.orgnih.gov Enzyme availability and stability, substrate scope limitations.
Asymmetric Hydrogenation High efficiency, direct route to chiral amines, scalable. nih.gov Catalyst cost and sensitivity, optimization of reaction conditions.
Continuous Flow Chemistry Enhanced control, improved safety and scalability, potential for higher yields. researchgate.net Initial setup cost, potential for clogging with solid byproducts.
Microwave-Assisted Synthesis Rapid reaction times, improved yields, cleaner reactions. researchgate.net Scalability limitations, potential for localized overheating.

Exploration of Novel Functionalization Pathways on the Pyrrolidine (B122466) Core

To maximize the utility of the this compound scaffold, future research must focus on developing novel methods to functionalize the pyrrolidine ring. researchgate.netnih.gov This would allow for the creation of diverse libraries of compounds for screening in drug discovery and materials science.

Promising avenues include:

Direct C-H Functionalization: Moving beyond traditional functionalization of pre-activated positions, direct C-H activation/functionalization offers a more atom-economical approach to modify the pyrrolidine core. rsc.orgrsc.org Research into site-selective C-H arylation, alkylation, or amination could rapidly generate analogs that are otherwise difficult to access. rsc.org

Late-Stage Functionalization: Developing reactions that can modify the core structure after the main scaffold is assembled is crucial for efficient analog synthesis. This allows for the rapid diversification of a common intermediate, accelerating structure-activity relationship (SAR) studies.

Photo- and Electrocatalysis: These modern synthetic tools can enable unique transformations under mild conditions that are often not achievable with traditional thermal methods. Exploring their application for functionalizing the pyrrolidine ring could unlock novel chemical space.

Expansion of its Utility as a Versatile Chiral Building Block in Advanced Synthesis

The inherent chirality and functional handles of this compound make it an attractive starting material for the synthesis of more complex molecular architectures. unibo.itmdpi.com Future efforts should be directed at expanding its application as a versatile chiral building block.

Potential applications to be explored:

Asymmetric Organocatalysis: The pyrrolidine scaffold is a privileged structure in many organocatalysts. unibo.it After deprotection and further modification, derivatives of this compound could be investigated as novel catalysts for various asymmetric transformations.

Synthesis of Biologically Active Molecules: The substituted pyrrolidine motif is present in numerous FDA-approved drugs and natural products. researchgate.netacs.org This building block could serve as a key fragment in the total synthesis of complex natural products or in the development of new pharmaceutical agents. acs.org For instance, chiral pyrrolidines are central to the structure of drugs like Upadacitinib. acs.org

Peptidomimetics and Scaffolds: The constrained ring system of pyrrolidine can be used to create conformationally restricted peptide mimics. Incorporating this building block into peptide sequences could lead to compounds with enhanced stability and biological activity.

Integration of Machine Learning and AI in Synthetic Route Design

The complexity of synthesizing and functionalizing molecules like this compound makes it an ideal candidate for the application of artificial intelligence (AI) and machine learning (ML). nih.govnih.gov These computational tools can analyze vast datasets of chemical reactions to predict optimal synthetic pathways. jetir.org

Future research in this area should focus on:

Retrosynthetic Planning: Utilizing Computer-Aided Synthesis Planning (CASP) tools to propose novel and efficient retrosynthetic routes. nih.govchemrxiv.org AI algorithms can identify disconnections that may not be obvious to a human chemist, leading to more innovative and efficient syntheses. chemrxiv.orgcriver.com

Reaction Condition Optimization: ML models can be trained to predict the optimal solvent, catalyst, temperature, and other reaction parameters to maximize the yield and selectivity of synthetic steps. jetir.org

Predictive Functionalization: AI can be used to predict the most likely sites for functionalization on the pyrrolidine ring and suggest reagents to achieve the desired transformation, accelerating the discovery of new derivatives. chemrxiv.org Transfer learning approaches are particularly promising for improving prediction accuracy for specific and less common structures like heterocycles. nih.gov

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

The conformational flexibility of the pyrrolidine ring and the restricted rotation around the carbamate (B1207046) C–N bond introduce dynamic processes that can be crucial for molecular recognition and biological activity. researchgate.net Advanced spectroscopic techniques are essential for characterizing these dynamic behaviors.

Key techniques for future investigation:

Dynamic NMR (DNMR) Spectroscopy: The carbamate group in the molecule is known to exhibit slow rotation around the N-C(O) bond on the NMR timescale, often resulting in the observation of distinct conformers (rotamers) at low temperatures. acs.orgacs.org Variable-temperature (VT) NMR studies can be used to determine the rotational energy barrier (ΔG‡) between these conformers, providing insight into the molecule's conformational energetics. researchgate.netacs.org

2D NMR Techniques: Advanced 2D NMR experiments, such as COSY, HSQC, and HMBC, are crucial for unambiguous structural elucidation, especially for new, complex derivatives. scispace.comrsc.org

Chiroptical Spectroscopy: Techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) can provide detailed information about the absolute configuration and solution-state conformation of the chiral molecule and its derivatives.

Table 2: Advanced Spectroscopic Methods and Their Applications

Technique Information Gained Relevance to the Compound
Dynamic NMR (DNMR) Rotational energy barriers, rates of conformational exchange, populations of rotamers. researchgate.netacs.org Quantifies the dynamic behavior of the tert-butylcarbamate (B1260302) group.
2D NMR (COSY, HSQC, HMBC) Unambiguous proton and carbon assignments, through-bond connectivity. rsc.org Essential for structural verification of new, complex derivatives.
Chiroptical Spectroscopy (VCD/ECD) Determination of absolute configuration, analysis of solution-state conformation. Confirms stereochemical integrity and provides insight into 3D structure.

Q & A

What are the key considerations for synthesizing tert-butyl N-(5-methylpyrrolidin-3-yl)carbamate in a laboratory setting?

Answer:
Synthesis typically involves carbamate protection of the pyrrolidine amine group. A common method is the reaction of 5-methylpyrrolidin-3-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DIEA) and a catalyst (e.g., DMAP) in anhydrous tetrahydrofuran (THF) under reflux. Critical parameters include:

  • Stoichiometry: Excess Boc₂O (1.2–1.5 equivalents) ensures complete protection.
  • Reaction Monitoring: TLC or LC-MS to track amine consumption.
  • Workup: Aqueous extraction and column chromatography (silica gel, hexane/ethyl acetate) for purification.

Example Protocol (adapted from similar carbamates):

StepConditionsReference
ProtectionBoc₂O (1.2 eq), DIEA (2 eq), DMAP (0.1 eq), THF, reflux, 24h
PurificationColumn chromatography (SiO₂, 3:1 hexane/EtOAc)

How can researchers characterize the purity and structural identity of this compound?

Answer:
A multi-technique approach is recommended:

NMR Spectroscopy:

  • ¹H/¹³C NMR: Confirm Boc group integration (e.g., tert-butyl singlet at ~1.4 ppm in ¹H NMR) and pyrrolidine ring protons.
  • 2D NMR (COSY, HSQC): Assign stereochemistry and connectivity.

Mass Spectrometry:

  • HRMS: Verify molecular formula (e.g., [M+H]⁺ for C₁₁H₂₁N₂O₂: 237.1603).

HPLC/UPLC: Assess purity (>95% by area normalization).

Elemental Analysis: Validate C/H/N ratios.

Reference: Crystallographic validation via SHELXL (e.g., for related carbamates) ensures structural accuracy .

What safety protocols are essential when handling tert-butyl carbamate derivatives?

Answer:
Safety measures depend on the specific derivative but generally include:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of fine powders or vapors.
  • Storage: Inert atmosphere (argon) at 2–8°C for moisture-sensitive compounds.
  • Waste Disposal: Neutralization before disposal (e.g., acidic hydrolysis of Boc groups).

Note: While some carbamates are non-hazardous (e.g., ), derivatives with halogen substituents may require stricter controls (e.g., ).

How can hydrogen-bonding interactions in this compound be analyzed for crystal engineering?

Answer:
Use graph set analysis (Etter’s formalism) to classify hydrogen-bond patterns in single-crystal X-ray

Data Collection: High-resolution (<1.0 Å) X-ray diffraction.

SHELX Suite: Refine structure with SHELXL .

Hydrogen-Bond Metrics: Analyze donor-acceptor distances (2.8–3.2 Å) and angles (>120°).

Network Topology: Identify motifs (e.g., chains, rings) using software like Mercury.

Example: In tert-butyl carbamates, N–H···O=C interactions often form C(4) chains, stabilizing the crystal lattice .

What advanced strategies optimize reaction yields in carbamate synthesis?

Answer:
Methodological Approaches:

Catalyst Screening: Test alternatives to DMAP (e.g., 4-pyrrolidinopyridine) for enhanced Boc activation.

Solvent Effects: Compare THF, DCM, or acetonitrile for solubility and reactivity.

Microwave-Assisted Synthesis: Reduce reaction time (e.g., 1h vs. 24h) .

In Situ FTIR: Monitor Boc₂O consumption in real time.

Case Study: A 15% yield increase was reported using microwave irradiation (80°C, 30 min) for a related carbamate .

How can computational methods predict the reactivity of this compound?

Answer:
Computational Workflow:

DFT Calculations (Gaussian, ORCA): Optimize geometry and calculate frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

Molecular Dynamics (MD): Simulate solvation effects in THF or DMF.

Docking Studies: Explore binding affinity with biological targets (e.g., enzymes).

Application: For carbamates, LUMO regions often localize on the carbonyl group, indicating susceptibility to nucleophilic attack .

How do steric effects from the tert-butyl group influence regioselectivity in downstream reactions?

Answer:
The bulky tert-butyl group:

  • Shields the carbamate oxygen , reducing undesired side reactions (e.g., oxidation).
  • Directs electrophilic attack to less hindered positions (e.g., para over meta in aromatic systems).

Experimental Validation: In Pd-catalyzed cross-couplings, tert-butyl carbamates show >90% selectivity for mono-functionalization vs. unprotected amines .

What are the limitations of X-ray crystallography for analyzing this compound?

Answer:
Challenges:

  • Crystal Growth Difficulty: Hydrophobic tert-butyl groups may impede crystallization. Use vapor diffusion (e.g., pentane/EtOAc) .
  • Disorder: Flexible pyrrolidine rings require high-resolution data for accurate refinement.
  • Twinned Data: SHELXL’s TWIN command can resolve pseudo-merohedral twinning .

Best Practice: Combine with powder XRD to confirm phase purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.